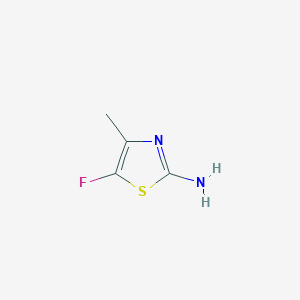
8-溴-5-甲基喹啉
描述
8-Bromo-5-methylquinoline is a chemical compound with the empirical formula C10H8BrN . It is a solid substance with a molecular weight of 222.08 .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-methylquinoline is1S/C10H8BrN/c1-7-4-5-9 (11)10-8 (7)3-2-6-12-10/h2-6H,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 8-Bromo-5-methylquinoline are not available, quinoline derivatives are known to be involved in various chemical reactions. For instance, they can undergo dehydrogenation reactions .Physical and Chemical Properties Analysis
8-Bromo-5-methylquinoline is a solid substance . It has a molecular weight of 222.08 . The melting point is reported to be between 77-80°C .科学研究应用
合成和化学反应
合成技术:8-溴-5-甲基喹啉已被用于研究其合成。例如,其衍生物8-甲基喹啉-5-羧酸是通过Skraup反应和水解过程合成的。还研究了该衍生物及其腈的侧链溴化反应,突显了该化合物在有机合成研究中的实用性 (Gracheva & Tochilkin, 1980)。
化学转化:对8-溴-5-甲基喹啉衍生物的研究包括探索其反应性,如芳香族氯化和碘化,以及苄溴化反应。这表明了该化合物在研究各种化学转化中的实用性 (Tochilkin et al., 1983)。
生物和制药研究
金属配合物和抗菌活性:一项研究使用8-溴-5-甲基喹啉衍生物合成席夫碱配体,并评估其金属配合物的抗菌和抗真菌活性。这表明了该化合物在开发潜在抗菌剂方面的相关性 (Siddappa & Mayana, 2014)。
腐蚀抑制:对8-溴-5-甲基喹啉衍生物作为腐蚀抑制剂的研究主要集中在酸性环境中。这项研究在材料科学中至关重要,特别是在保护金属免受腐蚀方面 (Rbaa et al., 2020)。
材料科学应用
对低碳钢的腐蚀抑制剂:在另一项研究中,评估了8-溴-5-甲基喹啉衍生物在抑制碳钢在酸性环境中腐蚀方面的效率。这突显了该化合物在材料科学和工业应用中的重要性 (Rouifi et al., 2020)。
合成用于材料应用的新衍生物:合成了新型8-羟基喹啉衍生物,包括基于8-溴-5-甲基喹啉的衍生物,并对其进行了表征,以探讨其在材料科学中的潜在应用,特别是在腐蚀抑制领域 (Rbaa et al., 2018)。
安全和危害
作用机制
- The primary targets of 8-Bromo-5-methylquinoline are not explicitly documented in the available literature. However, as an intermediate, it likely interacts with various biological or chemical targets, forming the core structure of molecules with desired properties.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
8-Bromo-5-methylquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . The compound’s bromine atom can form halogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the methyl group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Cellular Effects
8-Bromo-5-methylquinoline exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 8-Bromo-5-methylquinoline can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-5-methylquinoline involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the target enzyme’s structure and function . Additionally, 8-Bromo-5-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-5-methylquinoline can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 8-Bromo-5-methylquinoline can have sustained effects on cellular processes, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 8-Bromo-5-methylquinoline vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
8-Bromo-5-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity . Additionally, 8-Bromo-5-methylquinoline can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 8-Bromo-5-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization can influence the compound’s biological activity and effectiveness . Additionally, binding proteins can sequester 8-Bromo-5-methylquinoline, affecting its availability and distribution within the cell .
Subcellular Localization
8-Bromo-5-methylquinoline exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of 8-Bromo-5-methylquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
8-bromo-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUXDALIFLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823803-51-6 | |
| Record name | 8-bromo-5-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


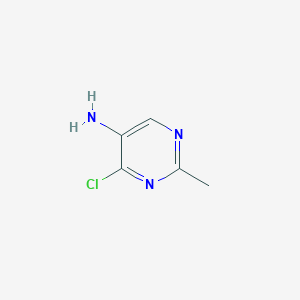
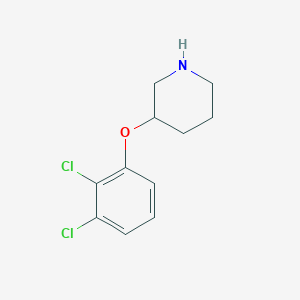
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)
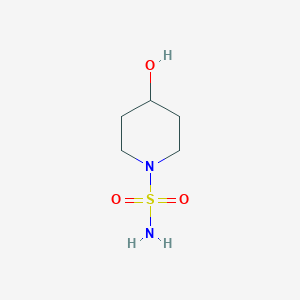

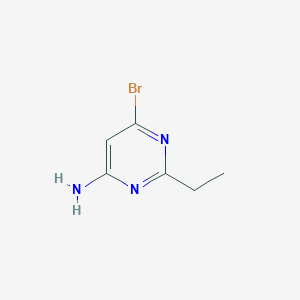
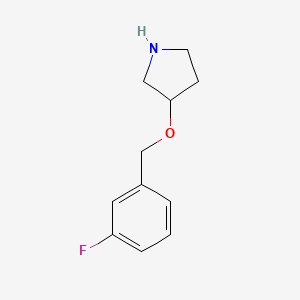

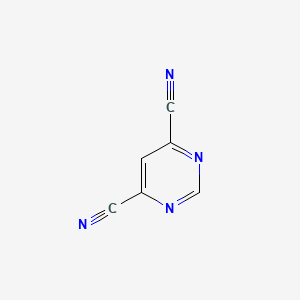
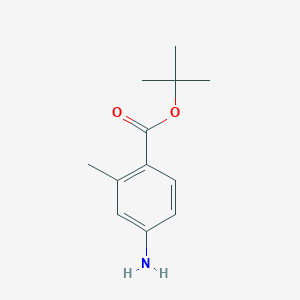
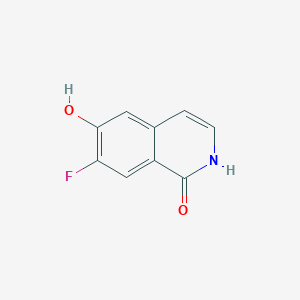
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
